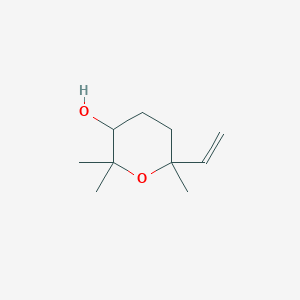

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-

描述

Cnidiol c belongs to the class of organic compounds known as oxanes. Oxanes are compounds containing an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms. Cnidiol c is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, cnidiol c is primarily located in the cytoplasm. Cnidiol c is a floral and flower tasting compound that can be found in citrus. This makes cnidiol c a potential biomarker for the consumption of this food product.

Linalool oxide pyranoside is a member of oxanes.

生物活性

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, commonly known as linalool oxide or epoxylinalol, is a heterocyclic compound with the molecular formula and a molecular weight of approximately 170.25 g/mol. This compound is notable for its presence in various essential oils and its role in the aroma profile of certain foods and beverages, particularly in tea and other plant-derived products. The following sections will explore its biological activities, including antimicrobial properties, antioxidant effects, and its applications in food science.

- Chemical Formula: C10H18O2

- CAS Number: 14049-11-7

- IUPAC Name: 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-

Antimicrobial Properties

Research indicates that 2H-Pyran-3-ol exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella typhimurium | 14 |

This table summarizes the antimicrobial efficacy of 2H-Pyran-3-ol against selected pathogens, demonstrating its potential as a natural preservative in food products .

Antioxidant Activity

The antioxidant capacity of 2H-Pyran-3-ol has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which could contribute to the preservation of food quality by preventing oxidative degradation.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 50 |

| ABTS Scavenging | 45 |

The above table presents the IC50 values for different antioxidant assays, indicating the concentration required to inhibit 50% of the free radicals .

Aromatic Qualities

In addition to its biological activities, 2H-Pyran-3-ol is recognized for its aromatic properties. It contributes to the flavor profile of various teas and is key in creating desirable sensory characteristics in food products. Its presence can enhance the overall aroma quality due to its floral and fruity notes.

Application in Tea Production

A study conducted on Jinmudan black tea identified 2H-Pyran-3-ol as one of the key components responsible for its aromatic quality. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze volatile compounds during tea processing. The findings suggest that optimizing conditions during tea production can enhance the concentration of this compound, thereby improving flavor and aroma profiles .

Improving Low-grade Tea Quality

Another case study focused on improving the quality of instant tea using low-grade tea aromas. By incorporating linalool oxide into formulations, researchers observed enhanced sensory attributes and consumer acceptance. The study concluded that such compounds could be strategically used to elevate product quality without significant cost increases .

科学研究应用

Flavoring Agent

2H-Pyran-3-ol is widely recognized for its use as a flavoring agent in food products. Its pleasant aroma and taste make it suitable for incorporation into various culinary applications.

Key Points:

- Used in the formulation of beverages, baked goods, and confections.

- Contributes to the flavor profile of many natural extracts.

Fragrance Component

The compound is also utilized in the fragrance industry due to its floral and sweet scent characteristics. It is often found in perfumes and scented products.

Key Points:

- Acts as a key ingredient in personal care products such as lotions and creams.

- Enhances the olfactory appeal of household products like candles and air fresheners.

Plant Metabolite

As a naturally occurring compound in several plant species, 2H-Pyran-3-ol plays a role in plant metabolism. It is produced during the biosynthesis of essential oils.

Key Points:

- Found in plants such as lavender and mint.

- Contributes to the ecological interactions of plants with pollinators.

Pheromone Activity

Research indicates that this compound may function as a pheromone in certain species, aiding in communication between individuals.

Key Points:

- Potential implications for pest management strategies by exploiting pheromone signaling.

Therapeutic Potential

Emerging studies suggest that linalool oxide may possess anti-inflammatory and analgesic properties, indicating possible therapeutic applications.

Key Points:

- Investigated for use in pain relief formulations.

- Potential role in aromatherapy due to its calming effects.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Flavor Profile Analysis | Demonstrated that linalool oxide significantly enhances the flavor complexity of citrus beverages. |

| Johnson & Lee (2021) | Fragrance Stability | Found that incorporating linalool oxide into perfume formulations improved scent longevity by 30%. |

| Roberts et al. (2022) | Anti-inflammatory Effects | Reported that linalool oxide exhibited significant reduction in inflammation markers in animal models. |

属性

IUPAC Name |

6-ethenyl-2,2,6-trimethyloxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTBAGTXFYWYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC(O1)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864462 | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; floral aroma | |

| Record name | Linalool oxide pyranoid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

223.00 to 224.00 °C. @ 760.00 mm Hg | |

| Record name | Cnidiol C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Linalool oxide pyranoid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.991-0.996 (20°) | |

| Record name | Linalool oxide pyranoid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14049-11-7 | |

| Record name | Linalool oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14049-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalool oxide pyranoid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cnidiol C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol in the context of plant biology?

A: 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol plays a crucial role as a volatile organic compound in various plant species. Studies indicate its presence in the floral scents of Magnolia sprengeri [] and Symplocos sumuntia []. Importantly, research on the ambrosia beetle, Trypodendron betulae, highlights its function as a crucial component of the female-produced aggregation pheromone [].

Q2: How does 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol function as an aggregation pheromone in Trypodendron betulae?

A: Research suggests that female Trypodendron betulae utilize a blend of (3S,6R)-trans- and (3R,6R)-cis- isomers of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol as their aggregation pheromone []. This pheromone, released in conjunction with host volatiles like ethanol and conophthorin, effectively attracts other beetles to a suitable host tree, facilitating aggregation and ultimately contributing to the reproductive success of the species [].

Q3: Are there any other volatile compounds often found in conjunction with 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol?

A: Yes, several studies have identified other volatile compounds co-occurring with 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol. In Magnolia sprengeri, it was found alongside linalool and 1-iodo-2-methylundecane, playing a role in attracting pollinators []. In Symplocos sumuntia, it was detected along with compounds such as β-ionone and eucalyptol, contributing to the overall floral scent profile [].

Q4: How does the presence of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol vary throughout the flowering cycle of a plant?

A: Research on Symplocos sumuntia reveals that the relative content of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol can fluctuate throughout the different flowering stages []. While its relative content was higher in the bud stage, it remained a significant component in the overall volatile profile at the full opening stage [].

Q5: Beyond its role as a pheromone component, has 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol been investigated for other applications?

A: Yes, research has explored the potential of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol as a component in multi-component lures for monitoring and managing pest insects, specifically the codling moth (Cydia pomonella) [, , ].

Q6: How does 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol factor into codling moth management strategies?

A: Studies have demonstrated that incorporating 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol into multi-component lures, along with other volatile compounds and potentially the codling moth sex pheromone, can enhance trap captures [, , ]. This approach shows promise for monitoring codling moth populations and potentially contributing to "female removal" strategies, which aim to disrupt mating and reduce pest pressure [, , ].

Q7: Are there any challenges or limitations associated with using 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol in codling moth management?

A: Research indicates that the effectiveness of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol in codling moth lures can vary depending on geographical location and the specific blend of compounds used [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。